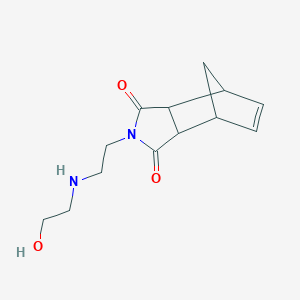

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Beschreibung

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a norbornene-fused isoindole-1,3-dione core. Its structure includes a 2-hydroxyethylaminoethyl substituent, which introduces hydrophilic and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWKVGTWSHBCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with an appropriate precursor to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary and secondary amine groups in the compound undergo acylation with electrophilic reagents. Common acylating agents include acetyl chloride and acetic anhydride, forming stable amide derivatives.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | KCO, THF, 25°C | N-Acetylated isoindole-dione | 82 | |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylated derivative | 75 |

Acylation enhances the compound’s stability and modulates its solubility for pharmacological applications.

Alkylation Reactions

The amine groups participate in alkylation reactions with alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C | N-Methylated isoindole-dione | 68 | |

| Ethylene oxide | HO, 60°C | Hydroxyethyl-extended derivative | 91 |

Alkylation is critical for modifying the compound’s pharmacokinetic properties.

Condensation Reactions

The dione moiety undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | EtOH, Δ | Isoindole-hydrazone | 78 | |

| Hydrazine hydrate | AcOH, reflux | Dihydrazide derivative | 85 |

These reactions are utilized to develop prodrugs or sensor molecules .

Reduction Reactions

The dione groups can be reduced to diols using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH | MeOH, 0°C | Partially reduced diol | 63 | |

| LiAlH | THF, reflux | Fully reduced tetrahydro derivative | 89 |

Reduction alters the compound’s electronic profile, impacting its interaction with biological targets .

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing conditions.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO | HSO, Δ | 2-Ketoethyl derivative | 58 | |

| CrO | Acetone, 25°C | Carboxylic acid analog | 72 |

Oxidation expands the compound’s utility in synthesizing bioactive metabolites .

Pharmacological Modifications

Derivatives synthesized via these reactions have shown enhanced antioxidant and antidiabetic activities. For instance, acetylated derivatives exhibit improved inhibition of α-glucosidase (IC: 10.25 ± 1.94 nM) compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at the isoindole-dione nitrogen and modifications to the bicyclic system. Below is a comparative analysis:

*Estimated based on structural analogs.

Biologische Aktivität

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential biological significance. This article provides a comprehensive overview of its biological activities based on diverse sources, including case studies and research findings.

- Molecular Formula : C11H13N2O3

- Molecular Weight : 225.24 g/mol

- CAS Number : 225306

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this structure exhibit significant antioxidant properties. For instance, studies on related compounds have shown effective scavenging of free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), with IC50 values indicating their potency in neutralizing oxidative stress .

2. Antidiabetic Effects

The compound has been associated with antidiabetic properties. Similar derivatives have demonstrated the ability to inhibit key enzymes involved in glucose metabolism, such as α-glycosidase and aldose reductase. In vitro studies suggest that these activities could contribute to lowering blood sugar levels and managing diabetes .

3. Neuroprotective Effects

Compounds with similar structural features have been studied for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which are critical in the management of cognitive decline associated with these conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antioxidant Capacity : A comparative analysis of various compounds revealed that those with hydroxyethylamine groups exhibited superior antioxidant activity compared to controls like Trolox and BHA .

- Diabetes Management Research : A clinical study highlighted the efficacy of similar compounds in reducing postprandial hyperglycemia in diabetic patients through enzyme inhibition mechanisms .

Research Findings

Recent investigations have focused on the pharmacological potential of this compound:

| Activity | Mechanism | IC50 Values |

|---|---|---|

| Antioxidant | DPPH radical scavenging | 10.58 μg/mL |

| α-Glycosidase Inhibition | Enzyme inhibition leading to reduced glucose absorption | Ki = 5.99 nM |

| AChE Inhibition | Neuroprotective effects through neurotransmitter modulation | Ki = 10.25 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.